4-Cyclopropyloxane-4-carboxylic acid

Description

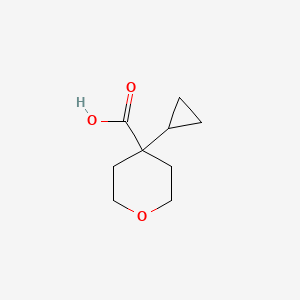

4-Cyclopropyloxane-4-carboxylic acid is a bicyclic carboxylic acid featuring an oxane (tetrahydropyran) ring substituted with a cyclopropyl group at the 4-position. This compound combines the conformational stability of the oxane ring with the steric and electronic effects of the cyclopropyl substituent. The cyclopropyl group is known to enhance metabolic stability and modulate lipophilicity in drug design, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name |

4-cyclopropyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(11)9(7-1-2-7)3-5-12-6-4-9/h7H,1-6H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBGITNBLFSMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Cyclopropyloxane-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyloxane-4-carboxylic acid involves its interaction with various molecular targets and pathways:

Activation by ATP: In fatty-acid biosynthesis, carboxylic acids are activated by reaction with ATP to form acyl adenylates, which then undergo nucleophilic acyl substitution.

Reduction Pathway: Reduction of carboxylic acids to primary alcohols involves the transfer of hydride ions from reducing agents such as lithium aluminum hydride.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares 4-Cyclopropyloxane-4-carboxylic acid with key structural analogs based on ring systems, substituents, and applications:

Substituent Effects

- Cyclopropyl vs. Isopropyl: The cyclopropyl group introduces higher ring strain and smaller steric bulk compared to the isopropyl group. This may enhance metabolic stability and reduce off-target interactions in bioactive molecules .

- Oxane vs. This feature is critical for optimizing pharmacokinetic properties .

Electronic and Steric Properties

- Cyclopropane-Containing Derivatives :

- 2-(Oxan-4-yl)cyclopropane-1-carboxylic acid (CAS 1278662-40-0) exhibits elevated acidity due to electron-withdrawing effects of the cyclopropane ring, which stabilizes the deprotonated carboxylate form .

- In contrast, This compound may display moderated acidity due to the electron-donating oxane oxygen.

Biological Activity

4-Cyclopropyloxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group attached to a carboxylic acid moiety. The structural formula can be represented as follows:

This unique structure may contribute to its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, often targeting specific enzymes or receptors. The following table summarizes the biological activities reported for related compounds:

| Compound | Target | Activity | IC50 (μM) |

|---|---|---|---|

| Thiazolidine-4-carboxylic acid | Neuraminidase (NA) | Moderate inhibition | 0.14 |

| Dihydroorotate dehydrogenase inhibitors | DHODH | Potent inhibition | 9.71 ± 1.4 |

| This compound | TBD (to be determined) | TBD | TBD |

The data indicates that while specific information on this compound is limited, its structural relatives show promising biological activities.

Pharmacological Effects

- Antiviral Activity : Compounds with similar structures have been evaluated for their ability to inhibit viral neuraminidase, an enzyme critical for the replication of influenza viruses. The thiazolidine derivatives showed moderate inhibitory activity, suggesting that cyclopropyl-containing acids may also exhibit antiviral properties.

- Enzyme Inhibition : Dihydroorotate dehydrogenase (DHODH) inhibitors represent another area where cyclopropyl derivatives have shown promise. The development of these inhibitors has led to compounds with significant oral bioavailability and favorable pharmacokinetic profiles, indicating potential therapeutic applications.

Study on Antiviral Properties

A study focusing on thiazolidine-4-carboxylic acid derivatives demonstrated that modifications in the cyclopropyl group could enhance antiviral activity against influenza A virus neuraminidase. This suggests that similar modifications in this compound could yield compounds with improved efficacy against viral targets .

Enzyme Interaction Studies

Recent research has highlighted the importance of structural modifications in enhancing the binding affinity of compounds to DHODH. For instance, the introduction of specific functional groups can lead to new hydrogen bonding interactions, which may be applicable to the design of derivatives of this compound aimed at inhibiting DHODH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.